Pcna-I1

Description

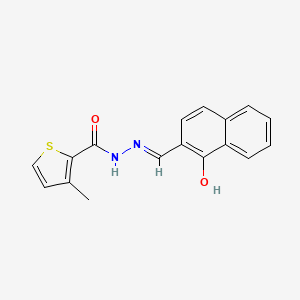

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWTWRNHYZNWNW-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PCNA-I1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein scaffold essential for DNA replication and repair, making it a compelling target for anticancer therapies.[1][2] PCNA-I1 is a first-in-class small molecule inhibitor that directly targets PCNA.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and therapeutic potential. This compound selectively binds to and stabilizes the homotrimeric ring structure of PCNA, preventing its association with chromatin.[1][2] This action effectively depletes functional PCNA from the sites of DNA synthesis and repair, leading to the inhibition of these processes, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] Quantitative data demonstrates its high affinity for PCNA and potent, selective cytotoxicity against various tumor cell lines over non-transformed cells.[1][3] This guide consolidates key findings, presents detailed experimental protocols, and visualizes the underlying pathways to facilitate further research and development in targeting PCNA.

Core Mechanism of Action

The primary mechanism of this compound involves its direct binding to and stabilization of the PCNA protein trimer.[5] Native PCNA functions as a ring-shaped homotrimer that encircles DNA, acting as a sliding clamp and a platform for numerous proteins involved in DNA replication and repair.[6][7] For PCNA to be loaded onto DNA and perform its function, its trimeric ring must be opened and re-closed by the Replication Factor C (RFC) clamp loader.[7]

This compound is a small molecule inhibitor discovered through in silico screening against the crystal structure of PCNA.[1] It specifically targets the interfaces between two PCNA monomers within the trimer.[5][8]

Key mechanistic steps are:

-

Direct Binding: this compound selectively binds to PCNA trimers.[1][9] This interaction occurs at the monomer-monomer interface, effectively acting as a "linker" or "molecular glue".[10]

-

Trimer Stabilization: This binding promotes and stabilizes the formation of the PCNA trimer, making it resistant to denaturation under conditions like SDS-PAGE (a characteristic of SDS-refractory trimers).[1][2]

-

Inhibition of Chromatin Association: By locking PCNA in a stable trimeric conformation, this compound interferes with the dynamic processes required for PCNA to be loaded onto DNA. This leads to a dose- and time-dependent reduction in the amount of chromatin-associated PCNA within cells.[1][2][3]

-

Functional Depletion: The reduction of chromatin-bound PCNA results in a functional depletion of the protein at the sites of DNA replication and repair, effectively halting these essential cellular processes.[8] This inhibition of DNA replication has been confirmed by reduced BrdU incorporation in treated cells.[1][2]

Downstream Cellular Effects

The inhibition of PCNA's core functions in DNA metabolism triggers a cascade of downstream cellular events, culminating in selective cancer cell death.

-

Cell Cycle Arrest: By inhibiting DNA replication, this compound causes cells to accumulate in the S and G2/M phases of the cell cycle.[1][3] This effect is consistent with the phenotype observed after PCNA knockdown using siRNA.[1][2]

-

Induction of DNA Damage: The disruption of DNA replication leads to stalled replication forks, which can collapse and cause DNA double-strand breaks.[4] This is evidenced by the increased expression of the DNA damage marker protein, phosphorylated H2AX (γH2AX).[3][4]

-

Apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death. This compound has been shown to induce apoptosis in multiple cancer cell lines, including both p53-wild-type (LNCaP) and p53-null (PC-3) prostate cancer cells.[4][9] This suggests the cell death pathway can be activated independent of p53 status.[4]

-

Autophagy: In certain p53-null cells like PC-3, this compound has also been observed to induce autophagy.[4][9]

-

Chemosensitization: By compromising DNA repair pathways, this compound enhances the cytotoxic effects of DNA-damaging agents like cisplatin, indicating its potential use in combination therapies.[4][5]

Quantitative Data Presentation

The efficacy and binding characteristics of this compound have been quantified through various biochemical and cell-based assays.

| Parameter | Method | Value | Source |

| Binding Affinity (Kd) | Microscale Thermophoresis | 0.41 ± 0.17 µM | [1] |

| Surface Plasmon Resonance (SPR) | 0.14 µM | [1] | |

| Consensus Range | ~0.2 to 0.4 µM | [2][9] |

Table 1. Binding Affinity of this compound for PCNA Trimers

| Cell Line | Cancer Type | IC50 (µM) | Source |

| PC-3 | Prostate Cancer | 0.24 | [3] |

| LNCaP | Prostate Cancer | 0.14 | [3] |

| MCF-7 | Breast Cancer | 0.15 | [3] |

| A375 | Melanoma | 0.16 | [3] |

| Average (Tumor Cells) | Various | ~0.17 - 0.2 | [1][3][9] |

| Average (Normal Cells) | Non-Transformed | ~1.6 | [1][2] |

Table 2. In Vitro Growth-Inhibitory Activity (IC50) of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments used to characterize its mechanism of action.

PCNA Binding Assay (Microscale Thermophoresis)

-

Objective: To determine the direct binding affinity (Kd) of this compound to PCNA.[1]

-

Materials: Recombinant His-tagged PCNA, this compound, NT-647 reactive dye kit, binding buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Nonidet P-40 alternative), Monolith NT.115 instrument.[1]

-

Procedure:

-

Label His-PCNA with NT-647 dye according to the manufacturer's protocol.[1]

-

Prepare a serial dilution of this compound in the binding buffer.[1]

-

Incubate a constant concentration of NT-647-labeled PCNA (e.g., 100 nM) with the various concentrations of this compound.[1]

-

Load the samples into capillaries and measure the thermophoretic movement using the Monolith NT.115 reader.[1]

-

As a negative control, perform the same assay using a non-relevant labeled protein like rabbit IgG.[1]

-

-

Data Analysis: The dissociation constant (Kd) is calculated by fitting the change in thermophoresis signal to a nonlinear regression model.[1]

PCNA Trimer Stability Assay

-

Objective: To assess the ability of this compound to stabilize the PCNA trimer.[1]

-

Materials: PC-3 cell lysate (as a source of native PCNA) or recombinant His-PCNA, this compound, reaction buffer (40 mM Tris-HCl pH 7.5, 0.2 mg/ml BSA, 10 mM MgCl₂, 10% glycerol), SDS-PAGE sample buffer without reducing agent, immunoblotting reagents.[1]

-

Procedure:

-

Incubate cell lysate (e.g., 50 µg) or recombinant PCNA (e.g., 0.1 µg) with this compound or DMSO (vehicle control) in the reaction buffer.[1]

-

Stop the reaction by adding SDS-PAGE sample buffer that lacks any reducing agent (e.g., DTT, β-mercaptoethanol).[1]

-

Resolve the samples on an SDS-PAGE gel without boiling the samples beforehand.[1]

-

Transfer proteins to a membrane and perform a Western blot using an anti-PCNA antibody to detect monomeric and trimeric forms of PCNA.[1]

-

-

Data Analysis: An increase in the band corresponding to the molecular weight of the PCNA trimer (~90 kDa) in this compound-treated samples compared to the control indicates trimer stabilization.[1]

Chromatin Association Assay

-

Objective: To quantify the effect of this compound on the amount of PCNA bound to chromatin.[1]

-

Procedure:

-

Treat cells (e.g., PC-3) with this compound for various time points (e.g., 1, 2, 8, 16 hours).[1]

-

Harvest the cells and perform cellular fractionation to separate the soluble nucleoplasmic extract (NP-E) from the chromatin-bound pellet (NP-R).[1]

-

Analyze the PCNA content in both fractions via immunoblotting.[1]

-

-

Controls & Analysis: Use α-tubulin as a loading control for the soluble fraction and histone H1 for the chromatin-bound fraction. A reduction of PCNA in the NP-R fraction of treated cells indicates decreased chromatin association.[1]

DNA Replication Assay (BrdU Incorporation)

-

Objective: To measure the inhibitory effect of this compound on DNA synthesis.[1]

-

Materials: 96-well plates, PC-3 or LNCaP cells, this compound, 5-bromo-2'-deoxyuridine (BrdU), BrdU ELISA kit.[1]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.[1]

-

Treat the cells with increasing concentrations of this compound for a set period (e.g., 48 hours).[1]

-

For the final hours of treatment (e.g., last 8 hours), add 10 µM BrdU to each well to label newly synthesized DNA.[1]

-

Fix the cells and detect the amount of incorporated BrdU using an ELISA kit according to the manufacturer's protocol.[1]

-

-

Data Analysis: A dose-dependent decrease in the ELISA signal indicates inhibition of DNA replication.[1]

Conclusion and Future Directions

This compound represents a novel class of anticancer agents that function by directly binding to and stabilizing the PCNA trimer, leading to a functional depletion of PCNA from chromatin.[1][2] This mechanism effectively inhibits DNA replication and repair, selectively inducing cell cycle arrest and apoptosis in tumor cells while sparing normal cells.[1][3] The data strongly support PCNA as a viable therapeutic target. Future research should focus on optimizing the pharmacological properties of this compound and its analogs, exploring its efficacy in a broader range of cancer models, and further investigating its potential in combination therapies with existing DNA-damaging agents and radiation.[5][8] The detailed mechanisms governing its selectivity for cancer cells also warrant deeper investigation.

References

- 1. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule targeting of proliferating cell nuclear antigen chromatin association inhibits tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]

- 8. Preclinical safety and efficacy assessment of a novel PCNA inhibitor for prostate cancer therapy - Zhongyun Dong [grantome.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Target validation and structure–activity analysis of a series of novel PCNA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of PCNA-I1 in Cell Cycle Arrest: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a prominent target for anticancer therapies.[1] Small molecule inhibitors targeting PCNA have shown significant promise, with PCNA-I1 being a lead compound. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in inducing cell cycle arrest, and its therapeutic potential. This compound directly binds to and stabilizes the PCNA homotrimer, which reduces its association with chromatin.[1][2][3] This interference with a fundamental cellular process leads to replication stress, DNA damage, and subsequent cell cycle arrest in the S and G2/M phases, ultimately inhibiting the proliferation of tumor cells.[1][2][4] This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in oncology research and drug development.

Introduction to PCNA and the Inhibitor this compound

Proliferating Cell Nuclear Antigen (PCNA) is an evolutionarily conserved, homotrimeric protein that encircles DNA, functioning as a sliding clamp.[5][6] This role is essential for the processivity of DNA polymerase δ during DNA replication.[6][7] Beyond replication, PCNA serves as a crucial scaffold protein, interacting with a multitude of partners involved in DNA repair, chromatin remodeling, and cell cycle control.[2][7][8] Its expression is highly correlated with cell proliferation, and it is often overexpressed in tumor cells, making it an attractive target for cancer therapy.[3][4]

This compound is a novel small molecule inhibitor identified through in silico screening.[1][2] It is the most potent among a class of compounds designed to modulate PCNA activity.[3] this compound has demonstrated selective growth inhibition of various tumor cells while having significantly less effect on non-transformed cells.[1][2] Its mechanism of action revolves around the disruption of PCNA's ability to associate with chromatin, a prerequisite for its function in DNA replication and repair.[2][9]

Core Mechanism of Action of this compound

The primary mechanism of this compound involves its direct interaction with the PCNA protein.

-

Binding and Stabilization of the PCNA Trimer: this compound selectively binds to the trimeric form of PCNA.[2][10] This binding occurs at the interface between two PCNA monomers.[9] The dissociation constant (Kd) for this interaction is approximately 0.2 to 0.4 µM.[1][2][10] This binding stabilizes the PCNA trimer, making it resistant to separation by SDS-PAGE.[2][3]

-

Reduction of Chromatin-Associated PCNA: For PCNA to execute its functions, it must be loaded onto DNA by Replication Factor C (RFC) and associate with chromatin.[2] this compound, by stabilizing the trimer structure, interferes with this process.[3][9] Treatment of cells with this compound leads to a dose- and time-dependent reduction in the amount of chromatin-associated PCNA, while not significantly affecting the level of free nucleoplasmic PCNA.[2] This effect has been observed in multiple cancer cell lines, including PC-3, LNCaP, HeLa, and A375.[2]

This compound Induced Cell Cycle Arrest and DNA Damage Response

The inhibition of PCNA's association with chromatin by this compound has profound consequences for cell cycle progression. By impeding DNA replication and repair, this compound induces replication stress.[4] This stress leads to the stalling and potential collapse of replication forks, causing DNA double-strand breaks (DSBs).[4][9]

The cellular response to this damage involves the activation of the DNA Damage Response (DDR) pathway.

-

Induction of DNA Damage: Treatment with this compound leads to an increase in the DNA damage marker γH2AX in both p53 wild-type (LNCaP) and p53-null (PC-3) prostate cancer cells.[4][11]

-

Activation of Checkpoint Kinases: The accumulation of DNA damage activates checkpoint kinases, such as Chk2.[4][9]

-

p53-Dependent and -Independent Effects: In cells with functional p53, like LNCaP cells, Chk2 activation leads to increased expression and phosphorylation of p53.[4][9] However, the cytotoxic effects of this compound are not dependent on p53 status.[4]

-

S and G2/M Phase Arrest: The activation of the DDR pathway ultimately leads to cell cycle arrest.[2] Flow cytometry analysis has shown that this compound treatment causes an accumulation of cells in the S and G2/M phases.[1][2][11] This arrest prevents cells with damaged DNA from proceeding into mitosis. In p53-null PC-3 cells, this compound has also been shown to induce autophagy.[4][10]

Quantitative Data Summary

The effects of this compound have been quantified across various assays and cell lines, highlighting its potency and selectivity.

Table 1: Binding Affinity and IC50 Values of this compound

| Parameter | Value | Cell Type / Condition | Source |

|---|---|---|---|

| Binding Affinity (Kd) | ~0.2 - 0.4 µM | Purified PCNA Trimer | [1][2][10] |

| IC50 (Tumor Cell Growth) | ~0.2 µM (avg. 0.17 µM) | Various (PC-3, LNCaP, MCF-7, etc.) | [1][2][11] |

| 0.24 µM | PC-3 (Prostate Cancer) | [11] | |

| 0.14 µM | LNCaP (Prostate Cancer) | [11] | |

| 0.15 µM | MCF-7 (Breast Cancer) | [11] | |

| IC50 (Normal Cell Growth) | ~1.6 µM | Non-transformed cells | [1][2] |

| IC50 (BrdU Incorporation) | 0.51 µM | PC-3 Cells | [2] |

| | 0.45 µM | LNCaP Cells |[2] |

Table 2: Effect of 1 µM this compound on Cell Cycle Distribution in PC-3 Cells over Time

| Treatment Duration | % G1 Phase | % S Phase | % G2/M Phase | Source |

|---|---|---|---|---|

| 24 hours | Accumulation | Gradual Increase | Gradual Increase | [2] |

| 48 hours | Significant Reduction | Significant Increase | Significant Increase | [2] |

| 72 hours | Significant Reduction | Arrest/Accumulation | Arrest/Accumulation | [2] |

(Note: The source provides a descriptive analysis of the trend rather than exact percentages. The table reflects this description of an initial G1 accumulation followed by a pronounced S and G2/M arrest.)[2]

Key Experimental Protocols

Reproducing the findings related to this compound requires specific experimental procedures. Below are detailed methodologies for key assays.

Analysis of Chromatin-Associated PCNA

This protocol distinguishes between freely available nucleoplasmic PCNA and the functionally active chromatin-bound fraction.

-

Cell Treatment: Plate cells (e.g., PC-3) and treat with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 8 hours).[2][3]

-

Cell Lysis: Harvest cells and wash with PBS. Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.5% Nonidet P-40) and protease inhibitors.[2][3] This buffer solubilizes cytoplasmic and nucleoplasmic proteins.

-

Fractionation: Centrifuge the lysate. The supernatant contains the soluble, free-form PCNA (NP-E fraction). The pellet contains chromatin and associated proteins (NP-R fraction).[2][3]

-

Analysis: Resuspend the pellet in a suitable buffer. Analyze both the NP-E and NP-R fractions by SDS-PAGE and immunoblotting.[2]

-

Controls and Detection: Use antibodies against PCNA, a soluble protein like α-tubulin (loading control for NP-E), and a chromatin-bound protein like Histone H1 or H3 (loading control for NP-R).[2][3] A reduction in the PCNA signal in the NP-R fraction of treated cells indicates decreased chromatin association.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells across the different phases of the cell cycle.

-

Cell Preparation: Treat cells (e.g., PC-3) with this compound for various time points (e.g., 24, 48, 72 hours).[2] Harvest cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.[2]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a propidium iodide (PI) staining solution, which should also contain RNase A to prevent staining of double-stranded RNA.[2]

-

Data Acquisition: Incubate for at least 30-45 minutes at 37°C.[2] Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms into G0/G1, S, and G2/M phases.[2] Compare the distribution between treated and control samples.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis directly by quantifying the incorporation of the thymidine analog Bromodeoxyuridine (BrdU).

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with increasing concentrations of this compound for a set period (e.g., 48 hours).[2]

-

BrdU Labeling: During the final hours of treatment (e.g., last 8 hours), add 10 µM BrdU to each well.[2]

-

Detection: After the labeling period, remove the media, fix the cells, and denature the DNA. Use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to detect the incorporated BrdU.

-

Quantification: Add a substrate for the enzyme and measure the colorimetric or chemiluminescent signal using a microplate reader. The signal intensity is proportional to the amount of DNA synthesis.[2] Calculate IC50 values from the dose-response curve.

References

- 1. Small-molecule targeting of proliferating cell nuclear antigen chromatin association inhibits tumor cell growth [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target validation and structure–activity analysis of a series of novel PCNA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Proliferating Cell Nuclear Antigen (PCNA) Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Core Signaling Pathways Affected by PCNA-I1 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in eukaryotic cells, acting as a central hub for DNA replication and repair. Its overexpression in numerous cancers has made it an attractive target for therapeutic intervention. PCNA-I1 is a novel small molecule inhibitor that directly targets PCNA, demonstrating significant anti-tumor activity. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

This compound functions by binding to and stabilizing the PCNA trimer structure, which in turn inhibits its association with chromatin.[1][2] This disruption of PCNA's core function initiates a cascade of cellular events, primarily centered around the DNA damage response, cell cycle regulation, and programmed cell death.

Core Signaling Pathways Modulated by this compound

Treatment with this compound instigates a multi-faceted cellular response, impacting several interconnected signaling pathways. The primary consequences of this compound's interaction with PCNA are the induction of DNA damage, cell cycle arrest, and ultimately, cell death through apoptosis and, in some contexts, autophagy.

DNA Damage Response (DDR) Pathway

By inhibiting PCNA's function in DNA replication, this compound induces replication stress and the formation of DNA double-strand breaks (DSBs).[3] This triggers the activation of the DNA Damage Response (DDR) pathway. A key early event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA damage.[3] The accumulation of DNA damage leads to the activation of upstream kinases such as ATM (Ataxia Telangiectasia Mutated).[3]

In cancer cells with wild-type p53, such as the LNCaP prostate cancer cell line, activated ATM phosphorylates and activates Chk2, which in turn phosphorylates and stabilizes p53.[3] Activated p53 then transcriptionally upregulates downstream targets that promote cell cycle arrest and apoptosis.

dot

Caption: this compound induced DNA Damage Response Pathway.

Apoptosis Pathway

This compound is a potent inducer of apoptosis in various cancer cell lines.[3] The induction of apoptosis by this compound is mediated through both p53-dependent and p53-independent mechanisms. In p53-proficient cells, the activation of p53 as part of the DDR contributes to the apoptotic response. However, this compound also effectively induces apoptosis in p53-null cells, such as the PC-3 prostate cancer cell line, indicating the involvement of p53-independent pathways.[3]

A key event in the apoptotic cascade initiated by this compound is the downregulation of the anti-apoptotic protein Bcl-2.[3] Reduced levels of Bcl-2 can lead to the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

dot

Caption: this compound induced Apoptosis Pathway.

Cell Cycle Regulation

By interfering with DNA replication, this compound treatment leads to a halt in cell cycle progression.[1][2] Cancer cells treated with this compound exhibit a significant accumulation in the S and G2/M phases of the cell cycle.[1][2] This cell cycle arrest is a direct consequence of the activation of the DNA damage checkpoints, which prevent cells with damaged DNA from proceeding through mitosis.

dot

Caption: this compound induced Cell Cycle Arrest.

Autophagy Pathway

In certain cellular contexts, particularly in p53-null cancer cells like PC-3, this compound has been observed to induce autophagy.[3][4] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While the precise molecular links between this compound and autophagy are still under investigation, it is hypothesized to be a cellular stress response to the DNA damage and replication block induced by the compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound treatment.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | ~0.24 | [5] |

| LNCaP | Prostate Cancer | ~0.14 | [5] |

| MCF-7 | Breast Cancer | ~0.15 | [5] |

| A375 | Melanoma | ~0.16 | [5] |

| HUVEC | Normal Endothelial Cells | >1 | [5] |

| Mesenchymal Stem Cells | Normal Stem Cells | >1 | [5] |

Table 2: Binding Affinity and Cellular Effects of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) to PCNA Trimer | ~0.2 to 0.4 µM | In vitro | [1][4] |

| Reduction in Chromatin-Bound PCNA (NP-R fraction) | ~50% at 1 µM (48h) | PC-3 | [5] |

| Increase in γH2AX Foci | 2.4-fold (LNCaP), 4.5-fold (PC-3) at 1 µM (24h) | LNCaP, PC-3 | [3] |

| Reduction in Colony Formation | ~50% at 1 µM (8h pretreatment) | LNCaP, PC-3 | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude Mouse Xenograft | Human Prostate Cancer (LNCaP) | 10 mg/kg, i.v., 5 times/week for 2 weeks | 72% (Tumor weight was 28% of vehicle control) | [5] |

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of proteins in the DDR and apoptosis pathways (e.g., γH2AX, p53, Bcl-2, cleaved PARP).

Methodology:

-

Cell Culture and Treatment: Plate LNCaP or PC-3 cells and allow them to adhere overnight. Treat cells with 1 µM this compound or vehicle control (DMSO) for 24, 48, and 72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Treat LNCaP or PC-3 cells with 1 µM this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Chromatin Association Assay

Objective: To determine the effect of this compound on the association of PCNA with chromatin.

Methodology:

-

Cell Treatment and Fractionation: Treat PC-3 cells with 1 µM this compound for various time points (e.g., 0, 1, 2, 4, 8, 16 hours). Lyse the cells in a buffer containing 0.5% NP-40 to separate the soluble (nucleoplasmic) and insoluble (chromatin-bound) fractions by centrifugation.

-

Western Blotting: Analyze the PCNA levels in both the NP-40 soluble (NP-E) and NP-40 resistant (NP-R, chromatin-associated) fractions by Western blotting. Use α-tubulin and Histone H3 as loading controls for the soluble and chromatin fractions, respectively.

dot

Caption: General Experimental Workflow for studying this compound effects.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell proliferation and survival. Its mechanism of action is centered on the stabilization of the PCNA trimer, leading to the inhibition of DNA replication and the induction of a robust DNA damage response. This, in turn, activates apoptotic pathways and causes cell cycle arrest, ultimately leading to cancer cell death. The data presented in this guide underscore the potent and selective anti-tumor activity of this compound and provide a framework for further investigation into its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Small-molecule targeting of proliferating cell nuclear antigen chromatin association inhibits tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Targets of Pcna-I1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the molecular targets of Pcna-I1, a small molecule inhibitor of PCNA. We delve into its mechanism of action, the downstream signaling pathways it modulates, and the resulting cellular consequences in cancer cells. This document includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in this promising area of oncology.

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA and acts as a scaffold for a multitude of proteins involved in DNA replication, repair, and cell cycle control.[1] Its expression is significantly elevated in tumor cells, correlating with advanced disease and poor prognosis in various cancers, including prostate and non-small cell lung carcinoma.[2] This makes PCNA an attractive, non-oncogenic target for cancer therapy. This compound is a novel small molecule inhibitor identified through in silico screening that directly targets PCNA, exhibiting selective cytotoxicity towards cancer cells.[1][2] This guide will elucidate the molecular intricacies of this compound's action in cancer cells.

The Primary Molecular Target: Proliferating Cell Nuclear Antigen (PCNA)

The direct molecular target of this compound is the PCNA protein itself. This compound selectively binds to the trimeric form of PCNA.[1][2] This interaction has been quantified, showing a dissociation constant (Kd) in the range of 0.2 to 0.4 µM.[1][2]

Mechanism of Action: Stabilization of the PCNA Trimer and Inhibition of Chromatin Association

This compound's primary mechanism of action is the stabilization of the PCNA homotrimer.[2][3][4] This stabilization is thought to occur at the interfaces between the PCNA monomers.[2] By locking PCNA in its trimeric conformation, this compound interferes with the dynamic monomer-trimer equilibrium that is crucial for its function.[2] A key consequence of this trimer stabilization is the significant reduction of PCNA's association with chromatin.[1][2] This has been observed in a dose- and time-dependent manner in various cancer cell lines.[1] Since PCNA must be loaded onto chromatin to perform its functions in DNA replication and repair, its inhibition at this level is a critical upstream event in the cascade of this compound-induced cellular effects.[1][2]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data regarding the binding affinity and cytotoxic effects of this compound in various cancer cell lines.

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | ~0.2 - 0.4 µM | Microscale Thermophoresis, Surface Plasmon Resonance | [1][2] |

Table 1: Binding Affinity of this compound for PCNA Trimer

| Cancer Cell Line | Tissue of Origin | IC50 Value | Reference |

| PC-3 | Prostate Cancer | ~0.2 µM | [1] |

| LNCaP | Prostate Cancer | ~0.2 µM | [1] |

| Various Tumor Cells | Multiple | ~0.2 µM (average) | [1][2] |

| Non-transformed cells | - | ~1.6 µM | [1][2] |

Table 2: In Vitro Cytotoxicity of this compound

Downstream Cellular Effects and Signaling Pathways

The inhibition of PCNA's function by this compound triggers a cascade of downstream cellular events, ultimately leading to cancer cell death. The following sections detail these effects and the implicated signaling pathways.

Inhibition of DNA Replication and Cell Cycle Arrest

By preventing the stable association of PCNA with chromatin, this compound effectively inhibits DNA replication.[2] This is evidenced by a dose-dependent reduction in BrdU incorporation in treated cells.[1] The disruption of DNA synthesis leads to cell cycle arrest, primarily in the S and G2/M phases.[1][2] This effect is mediated, at least in part, by the cyclin-dependent kinase inhibitor p21.[5] The interaction of p21 with PCNA is known to cause G1 and G2 cell cycle arrest.[5]

References

- 1. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pcna-I1: A Targeted Approach to Inducing Apoptosis and Autophagy in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis and autophagy by Pcna-I1, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein in DNA replication and repair, and its overexpression is a hallmark of many cancers, making it an attractive target for cancer therapy.[1] this compound has been shown to selectively inhibit the growth of tumor cells at nanomolar concentrations while being significantly less potent towards non-transformed cells.[2] This document details the signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action

This compound functions by directly binding to PCNA, which exists as a trimer in the nucleoplasm.[1][2] This binding stabilizes the PCNA trimer structure and reduces its association with chromatin.[1][2] The functional form of PCNA is the chromatin-associated trimer, so by preventing this association, this compound effectively inhibits DNA replication and repair processes.[2] This interference with vital cellular processes leads to cell cycle arrest, primarily in the S and G2/M phases, and ultimately triggers programmed cell death pathways.[2]

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, irrespective of their p53 status.[1][3] The induction of apoptosis is a key mechanism behind its anti-tumor activity.[1]

Signaling Pathway

The apoptotic cascade initiated by this compound involves the induction of DNA damage.[1][3] By inhibiting PCNA's function in DNA replication and repair, this compound leads to an accumulation of DNA damage, evidenced by the increase in markers like γH2AX.[1][3] This DNA damage can trigger both p53-dependent and p53-independent apoptotic pathways.

-

p53-Dependent Pathway: In cancer cells with wild-type p53, such as LNCaP prostate cancer cells, this compound treatment leads to the phosphorylation and activation of p53.[3] Activated p53 can then upregulate the expression of pro-apoptotic proteins.

-

p53-Independent Pathway: this compound also effectively induces apoptosis in p53-null cells like the PC-3 prostate cancer cell line.[3]

-

Downregulation of Bcl-2: A common feature in both p53-wild-type and p53-null cells is the downregulation of the anti-apoptotic protein Bcl-2 upon this compound treatment.[3] The decrease in Bcl-2 levels sensitizes the cells to apoptotic stimuli.[3] The culmination of these events is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

This compound-Induced Autophagy

In addition to apoptosis, this compound has been observed to induce autophagy, a cellular process of self-degradation of components in lysosomes.[3] This effect appears to be cell-type specific, being more prominent in p53-null cancer cells.[3]

Signaling Pathway

The induction of autophagy by this compound is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3B-I) to its lipidated, autophagosome-associated form (LC3B-II).[3] In PC-3 (p53-null) cells, this compound treatment leads to a significant increase in LC3B puncta (autophagosomes) and the expression of LC3B-II.[3] In contrast, in LNCaP (p53-wild-type) cells, while there is an increase in LC3B-I, the conversion to LC3B-II is not observed, suggesting that autophagy is not induced in these cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell growth, apoptosis, and autophagy.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| LNCaP | Prostate Cancer | Wild-Type | ~0.17 |

| PC-3 | Prostate Cancer | Null | ~0.17 |

| MCF-7 | Breast Cancer | Wild-Type | ~0.17 |

| A375 | Melanoma | Wild-Type | ~0.17 |

| Normal Cells (Average) | - | - | ~1.60 |

Data compiled from a study where cells were treated for 4 days with varying concentrations of this compound, and cell viability was assessed using an MTT assay.[2]

Table 2: Quantitative Effects of this compound on Apoptosis and Autophagy Markers

| Cell Line | Treatment | Parameter | Result |

| LNCaP | 1 µM this compound for 48h | Apoptotic Cells (Annexin V+/PI-) | Significant Increase |

| PC-3 | 1 µM this compound for 48h | Apoptotic Cells (Annexin V+/PI-) | Significant Increase |

| LNCaP | 1 µM this compound for 48-72h | Bcl-2 Expression | Reduction |

| PC-3 | 1 µM this compound for 48-72h | Bcl-2 Expression | Reduction |

| PC-3 | 1 µM this compound for 24h | LC3B Puncta per cell | Significant Increase |

| LNCaP | 1 µM this compound for 24h | LC3B Puncta per cell | No Significant Increase |

| PC-3 | 1 µM this compound for 24-72h | LC3B-II Expression | Increase |

| LNCaP | 1 µM this compound for 24-72h | LC3B-II Expression | No Expression |

Data extracted from studies on prostate cancer cell lines.[3]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of these findings.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, cleaved PARP) and autophagy (e.g., LC3B-I/II).

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-PARP, anti-LC3B) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.[3]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[4][5]

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[3][5]

Autophagy Flux Assay

An autophagy flux assay measures the degradation of autophagic cargo. One common method involves monitoring the degradation of LC3B-II in the presence and absence of a lysosomal inhibitor.

Methodology:

-

Cell Treatment: Treat cells with this compound. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to one set of wells and a vehicle control to another.

-

Cell Lysis and Western Blot: Harvest the cells and perform a Western blot for LC3B as described previously.

-

Analysis: Autophagic flux is determined by the difference in the amount of LC3B-II between the samples treated with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to control cells indicates an induction of autophagic flux.

Conclusion

This compound represents a promising class of targeted anti-cancer agents that exploit the dependency of tumor cells on PCNA. Its ability to induce both apoptosis and autophagy through the disruption of DNA replication and repair highlights its multifaceted approach to inhibiting cancer cell proliferation. The differential induction of autophagy, particularly in p53-null cells, suggests that the cellular context can influence the response to this compound treatment. The detailed understanding of its mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is essential for the further development and clinical application of PCNA inhibitors in oncology.

References

- 1. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PCNA-I1 in Human Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PCNA-I1, a selective inhibitor of Proliferating Cell Nuclear Antigen (PCNA), in human cell culture experiments. PCNA is a critical protein involved in DNA replication and repair, making it a compelling target for cancer therapy.[1][2] this compound has been shown to inhibit the growth of various tumor cells by stabilizing the PCNA trimer structure and reducing its association with chromatin.[3][4] This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental assays.

Mechanism of Action

This compound is a small molecule inhibitor that selectively binds to PCNA trimers with a dissociation constant (Kd) of approximately 0.2 to 0.4 µM.[3][5] This binding stabilizes the PCNA trimer, preventing its association with chromatin.[3][4] The reduction in chromatin-bound PCNA interferes with DNA replication and repair processes, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis.[1][3] In some p53-null cancer cells, such as PC-3, this compound has also been observed to induce autophagy.[1][5]

Quantitative Data

The following tables summarize the quantitative data for this compound's activity in various human cancer cell lines.

Table 1: Binding Affinity and IC50 Values of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| Binding Affinity (Kd) | ~0.2 - 0.4 µM | Purified human PCNA protein | [3] |

| Average IC50 (Tumor Cells) | ~0.17 µM | Various human cancer cell lines | [4] |

| Average IC50 (Normal Cells) | ~1.6 µM | Non-transformed human cells | [3] |

| BrdU Incorporation IC50 | 0.51 µM | PC-3 (prostate cancer) | [3] |

| BrdU Incorporation IC50 | 0.45 µM | LNCaP (prostate cancer) | [3] |

Table 2: IC50 Values of this compound in Specific Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 0.05 - 0.3 | [4][6] |

| LNCaP | Prostate Cancer | 0.05 - 0.3 | [4][6] |

| MCF-7 | Breast Cancer | 0.05 - 0.3 | [4][6] |

| A375 | Melanoma | 0.05 - 0.3 | [4][6] |

Experimental Protocols

Detailed protocols for key experiments to assess the effects of this compound in human cell culture are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Human cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)[5]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well.[3]

-

Incubate the plates overnight to allow for cell attachment.[3]

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations up to 10 µM.[3]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 4 days.[3]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis induced by this compound treatment using flow cytometry.

Materials:

-

Human cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 48 hours.[1] Include appropriate controls.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

-

Wash the cells twice with cold PBS.[8]

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the cells by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24, 48, and 72 hours.[1]

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS and resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[9]

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C.[9]

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Western Blot Analysis

This protocol is used to detect changes in protein expression levels following this compound treatment, such as the DNA damage marker γH2AX.[1]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors[12]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-β-actin)[1]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.[13]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.[14]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[15]

-

Separate the proteins by SDS-PAGE.[12]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 5 minutes each.[14]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Concluding Remarks

This compound is a promising anti-cancer agent that targets a fundamental cellular process. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the effects of this compound in various human cell culture models. It is always recommended to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Additive effects of a small molecular PCNA inhibitor PCNA-I1S and DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Western Blot Protocol [protocols.io]

- 13. docs.abcam.com [docs.abcam.com]

- 14. origene.com [origene.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Administration of PCNA-I1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy. PCNA-I1 is a small molecule inhibitor that has been shown to selectively target PCNA, stabilize its trimeric structure, and reduce its association with chromatin.[1][2][3] This leads to cell cycle arrest and apoptosis in tumor cells, while exhibiting lower toxicity in normal cells.[2] In vivo studies have demonstrated the anti-tumor efficacy of this compound in a prostate cancer xenograft model, where intravenous administration significantly retarded tumor growth without causing detectable systemic toxicity.[1][3][4]

These application notes provide detailed protocols for the in vivo administration of this compound, based on published preclinical studies. They are intended to guide researchers in designing and executing their own in vivo experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound functions by directly binding to the PCNA trimer at the interface between two monomers.[5] This binding stabilizes the trimeric ring structure of PCNA, which is essential for its function as a sliding clamp on DNA. The stabilization of the trimer is thought to interfere with the dynamic loading and unloading of PCNA onto chromatin, a crucial step for both DNA replication and repair.[5] By reducing the amount of chromatin-associated PCNA, this compound effectively inhibits DNA synthesis, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Parameter | Vehicle Control | This compound Treated | Reference |

| Dosage | N/A | 10 mg/kg | [1][3] |

| Administration Route | Intravenous | Intravenous | [1][3] |

| Frequency | 5 days/week | 5 days/week | [1][3] |

| Duration | 2 consecutive weeks | 2 consecutive weeks | [1][3] |

| Tumor Weight | 100% | 28% of control | [1] |

| Body Weight Change | No significant change | No significant change | [1][3] |

| Hematology Profile | Normal | No significant changes | [1][3] |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | 0.14 - 0.41 µM | N/A | [1] |

| IC50 (Tumor Cells) | ~0.2 µM (average 0.17 µM) | PC-3, LNCaP, MCF-7, A375 | [1][2] |

| IC50 (Normal Cells) | >1 µM (average 1.6 µM) | HUVEC, mesenchymal stem cells | [1][2] |

Experimental Protocols

This compound Formulation for Intravenous Injection

Note: The exact vehicle used in the primary in vivo study was not specified. The following protocol is a suggested formulation based on the solubility of this compound and common practices for intravenous administration of hydrophobic compounds in mice. Researchers should perform their own solubility and stability tests.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

PEG300, sterile

-

Tween 80, sterile

-

Sterile water for injection or saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO.

-

For a final injection volume of 100 µL per mouse (assuming a 20g mouse and a 10 mg/kg dose), the required amount of this compound is 0.2 mg.

-

To minimize the final concentration of DMSO, it is recommended to use a co-solvent system. A commonly used vehicle for intravenous injection consists of DMSO, PEG300, Tween 80, and water.[6]

-

A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water for injection.

-

Example preparation for a 1 mg/mL final concentration:

-

Dissolve the required amount of this compound in DMSO to create a concentrated stock.

-

In a sterile tube, add the appropriate volume of the this compound stock solution.

-

Add PEG300 and vortex to mix.

-

Add Tween 80 and vortex to mix.

-

Finally, add the sterile water for injection or saline to reach the final volume and concentration.

-

-

The final solution should be clear. If precipitation occurs, the formulation needs to be optimized.

-

The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%, to avoid toxicity.[7]

-

The prepared formulation should be used immediately.

LNCaP Xenograft Mouse Model and this compound Administration

Materials:

-

Male BALB/c nude mice (8-10 weeks old)

-

LNCaP human prostate cancer cells

-

Matrigel

-

Sterile PBS

-

Syringes and needles for subcutaneous injection

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

This compound formulation and vehicle control

Procedure:

-

Cell Preparation: Culture LNCaP cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume twice a week using calipers. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

-

Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound (10 mg/kg) or the vehicle control intravenously via the tail vein. The treatment schedule is 5 consecutive days per week for 2 weeks.

-

Monitoring during Treatment: Continue to monitor tumor volume and mouse body weight twice a week. Observe the mice for any signs of toxicity.

-

Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the tumors and weigh them. A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry, and another portion can be snap-frozen for other analyses.

Immunohistochemistry (IHC) for PCNA and TUNEL Staining

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Primary antibody against PCNA

-

TUNEL assay kit

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

General IHC Protocol:

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 30 minutes.

-

Immerse in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat (e.g., microwave, pressure cooker, or water bath). The exact time and temperature will depend on the antibody and should be optimized.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with the primary antibody (anti-PCNA) at the recommended dilution overnight at 4°C.

-

-

TUNEL Staining (on separate slides):

-

Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an enzymatic labeling of DNA strand breaks followed by detection.

-

-

Secondary Antibody and Detection:

-

For PCNA staining, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Apply DAB substrate and monitor for color development.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Hematological Analysis

Note: While the published study on this compound reported no significant changes in hematology profiles, it is good practice to perform this analysis in preclinical toxicology studies.

Procedure:

-

Blood Collection: At the study endpoint, collect blood from the mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes to prevent coagulation.

-

Analysis:

-

A complete blood count (CBC) should be performed using an automated hematology analyzer calibrated for mouse blood.

-

The standard panel should include:

-

White blood cell (WBC) count

-

Red blood cell (RBC) count

-

Hemoglobin (HGB)

-

Hematocrit (HCT)

-

Platelet count (PLT)

-

Differential leukocyte count (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

-

-

-

Data Interpretation: Compare the hematological parameters of the this compound treated group with the vehicle control group. Reference ranges for the specific mouse strain should be considered.

Pharmacokinetics and Maximum Tolerated Dose (MTD)

Pharmacokinetics (PK) Study:

-

Administer a single dose of this compound (e.g., 10 mg/kg, IV) to a cohort of mice.

-

Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Analyze the plasma concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Maximum Tolerated Dose (MTD) Study:

-

Administer escalating doses of this compound to different groups of mice.

-

Monitor the mice for a defined period for signs of toxicity, including changes in body weight, clinical observations, and mortality.

-

The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action and demonstrated in vivo efficacy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models. Careful attention to formulation, animal handling, and endpoint analysis is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Assessing PCNA-I1 Cytotoxicity using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of the Proliferating Cell Nuclear Antigen (PCNA) inhibitor, PCNA-I1, using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Introduction to this compound and Cytotoxicity Assays

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2][3] this compound is a small molecule inhibitor that has been shown to bind to PCNA, stabilize its trimeric structure, and reduce its association with chromatin.[1][4][5] This interference with PCNA function leads to the inhibition of tumor cell growth, cell cycle arrest at the S and G2/M phases, induction of DNA damage, and ultimately, apoptosis.[2][4][5][6]

To quantify the cytotoxic effects of this compound on cancer cells, robust and reliable cell viability assays are essential. This document details the principles and protocols for two widely used methods:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[7][8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9][10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[9]

-

CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[11][12] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11][12] This "glow-type" signal is highly sensitive and has a long half-life.[11]

Comparison of MTT and CellTiter-Glo® Assays

| Feature | MTT Assay | CellTiter-Glo® Assay |

| Principle | Measures mitochondrial reductase activity.[7][13] | Measures intracellular ATP levels.[11][13] |

| Detection | Colorimetric (absorbance).[7] | Luminescent (light emission).[11] |

| Sensitivity | Lower sensitivity. | Higher sensitivity; can detect as few as 15 cells.[14][15] |

| Procedure | Multi-step: addition of MTT, incubation, solubilization of formazan crystals.[8][16] | Single-step "add-mix-measure" format.[11][12] |

| Throughput | Suitable for high-throughput screening, but more steps involved. | Ideal for automated high-throughput screening (HTS).[11][12] |

| Potential for Interference | Can be affected by compounds that alter cellular metabolism or interact with the tetrazolium salt. | Fewer interferences from colored or fluorescent compounds. |

| Endpoint | Endpoint assay. | Endpoint assay, but the signal is stable for several hours.[11] |

Quantitative Data: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 72 hours | 0.24 | [4] |

| LNCaP | Prostate Cancer | 72 hours | 0.14 | [4] |

| MCF-7 | Breast Cancer | 72 hours | 0.15 | [4] |

| A375 | Melanoma | 72 hours | 0.16 | [4] |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.05 µM to 10 µM).[4]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background subtraction).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

-

Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound Cytotoxicity

This protocol is based on the manufacturer's instructions (Promega Corporation) and should be adapted for specific experimental needs.

Materials:

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Reagent

-

Complete cell culture medium

-

Opaque-walled 96-well plates (white plates are recommended for luminescence assays)

-

Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Include vehicle and no-cell controls as described in the MTT protocol.

-

Add the desired volume of this compound dilutions or controls to the wells.

-